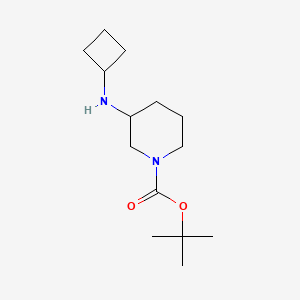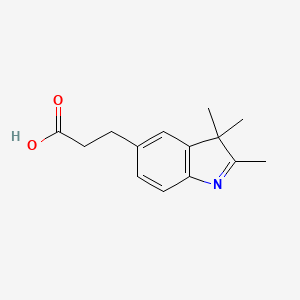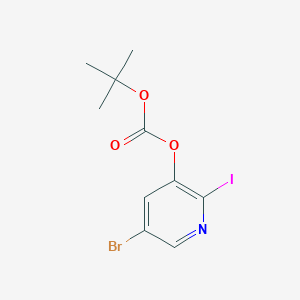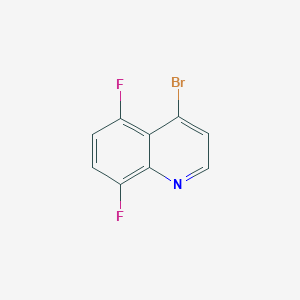
4-Bromo-5,8-difluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5,8-difluoroquinoline is a heterocyclic organic compound with a yellowish-brown appearance. It has an empirical formula of C9H4BrF2N and a molecular weight of 244.04 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-5,8-difluoroquinoline is represented by the SMILES string FC1=CC=C(F)C2=NC=CC(Br)=C21 . This indicates that the molecule consists of a quinoline core with bromine and fluorine substituents.Physical And Chemical Properties Analysis
4-Bromo-5,8-difluoroquinoline is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Fluoroquinolone Antibiotics
4-Bromo-5,8-difluoroquinoline is a valuable precursor in the synthesis of fluoroquinolone antibiotics . These antibiotics are known for their broad-spectrum antibacterial activity and are used to treat a variety of infections. The incorporation of fluorine atoms enhances the biological activity of these compounds, making them more effective against resistant strains of bacteria.
Material Science: OLEDs Development
The compound’s unique properties, such as fluorescence, make it an interesting candidate for material science applications. It is being explored for use in the development of organic light-emitting diodes (OLEDs), which are used in modern display technologies and lighting systems.
Enzyme Inhibition for Disease Treatment
Fluorinated quinolines, including derivatives of 4-Bromo-5,8-difluoroquinoline, have been found to act as enzyme inhibitors . This property is significant in the development of treatments for diseases like rheumatic arthritis and psoriasis, where enzyme inhibition can reduce symptoms.
Liquid Crystal Components
Due to its structural properties, 4-Bromo-5,8-difluoroquinoline can be used in the synthesis of compounds for liquid crystals . Liquid crystals are essential for the displays used in televisions, monitors, and smartphones.
Agricultural Chemical Research
Some fluorinated quinolines are utilized in agriculture, potentially as pesticides or fungicides . Research into the applications of 4-Bromo-5,8-difluoroquinoline could lead to the development of new agricultural chemicals that help protect crops from pests and diseases.
Antimalarial Drug Development
The quinoline ring system is a common structure in antimalarial drugs . The addition of fluorine atoms to this structure, as seen in 4-Bromo-5,8-difluoroquinoline, can lead to the development of new antimalarial agents that are more effective against resistant strains of malaria.
Safety And Hazards
4-Bromo-5,8-difluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It may cause skin irritation (H315), serious eye irritation (H318), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-bromo-5,8-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFCLTOADUYCLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670915 |
Source


|
| Record name | 4-Bromo-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5,8-difluoroquinoline | |
CAS RN |
1189106-41-9 |
Source


|
| Record name | 4-Bromo-5,8-difluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)
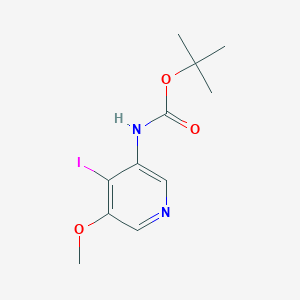
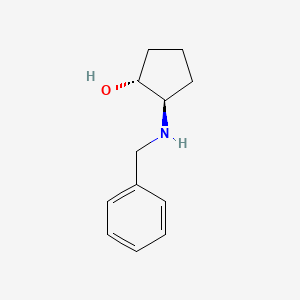
![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one](/img/structure/B1371670.png)

